molecular formula C13H8BrCl2NO B5887305 N-(2-bromophenyl)-2,6-dichlorobenzamide

N-(2-bromophenyl)-2,6-dichlorobenzamide

Cat. No.: B5887305
M. Wt: 345.0 g/mol
InChI Key: XXAWOVQBTMZCPP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,6-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the ortho position of the phenyl ring and two chlorine atoms at the 2 and 6 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and solvents. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-2,6-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings. It may also be used as a precursor in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,6-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

  • N-(2-bromophenyl)-2,6-dichloroacetamide
  • N-(2-bromophenyl)-2,6-dichlorobenzylamine
  • N-(2-bromophenyl)-2,6-dichlorobenzyl alcohol

Comparison: N-(2-bromophenyl)-2,6-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.

Properties

IUPAC Name

N-(2-bromophenyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWOVQBTMZCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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